molecular formula C9H8BrIO2 B2669539 Methyl 3-Bromo-4-iodo-5-methylbenzoate CAS No. 1160574-57-1

Methyl 3-Bromo-4-iodo-5-methylbenzoate

Cat. No. B2669539
CAS RN: 1160574-57-1
M. Wt: 354.969
InChI Key: RNNLJNAAZHBNRO-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4-iodo-5-methylbenzoate is a chemical compound with the molecular formula C9H8BrIO2 . It has a molecular weight of 354.97 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 350.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 63.4±0.3 cm3 . It has a polar surface area of 26 Å2 and a molar volume of 181.9±3.0 cm3 .

Scientific Research Applications

Novel Organic Synthesis Methods

Research has demonstrated innovative ways to synthesize iodine and bromine-substituted benzene derivatives. For instance, Matsumoto et al. (2008) developed a method for forming iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes using iodine and UV irradiation, leading to high-to-excellent yields. This method's applicability extends to synthesizing methyl 3-iodo-4-phenylbenzoate, showcasing a novel pathway for creating iodobenzene derivatives that could potentially include or relate to compounds like Methyl 3-Bromo-4-iodo-5-methylbenzoate (Matsumoto, Takase, & Ogura, 2008).

Structure-Property Relationships

A study by Zherikova et al. (2016) on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids provides insights into the structure-property relationships of these compounds. By examining temperature dependences of vapor pressures and deriving molar enthalpies of sublimation and vaporization, this research offers a foundation for understanding the physical characteristics of related compounds, including this compound (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Molecular Properties and Analysis

Saxena et al. (2015) investigated the molecular structure of Methyl 2-amino 5-bromobenzoate using density functional theory, revealing detailed vibrational assignments and electronic properties. Their work on understanding the molecular dynamics and non-linear optical (NLO) activity of the molecule through theoretical calculations provides a methodological framework that could be applied to study the properties of this compound (Saxena, Agrawal, & Gupta, 2015).

Synthesis of Polysubstituted Aromatic Carboxylic Acids

Research on the synthesis of aromatic carboxylic acids like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid highlights the potential for developing novel compounds with specific substitutions, including those similar to this compound. The preparation from readily available precursors without the need for chromatographic separation offers an efficient pathway to synthesize complex molecules (Laak & Scharf, 1989).

Safety and Hazards

The compound is associated with certain hazard statements: H315, H319, and H335 . These codes correspond to specific hazards related to skin irritation, eye irritation, and respiratory irritation, respectively. The precautionary statements associated with this compound are P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.

properties

IUPAC Name

methyl 3-bromo-4-iodo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLJNAAZHBNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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